1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol
Description
This compound belongs to the triazolo-thiazole class, characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural features include:
- A 2-ethyl group at position 2 of the triazolo-thiazole ring.
- A 6-hydroxy substituent on the thiazole moiety.
- A 2-fluorophenyl group and a piperidin-4-ol unit linked via a methyl bridge at position 3.
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(12-5-3-4-6-13(12)19)22-9-7-11(24)8-10-22/h3-6,11,15,24-25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRRWTQBFKPCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings can be coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety can be synthesized through the reduction of a corresponding piperidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
2.1. Triazolo-thiazole Moiety Formation
The triazolo[3,2-b] thiazole system may form via:
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Heterocyclization : Reaction of a thioamide or hydrazide with sulfuric acid or similar catalysts, as seen in analogous triazole syntheses .
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Microwave-assisted synthesis : Accelerated cyclization under solvent-free conditions, reducing reaction time and improving yields (e.g., 10 minutes vs. 130 minutes for conventional methods) .
2.2. Piperidine Functionalization
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Hydroxyl group activation : The piperidine-4-ol may undergo alkylation or coupling with the triazolo-thiazole fragment.
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Fluorophenylmethyl group attachment : Likely via nucleophilic substitution (e.g., using benzyl chloride derivatives) or transition-metal-catalyzed cross-coupling.
Reaction Conditions and Efficiency
Microwave-assisted methods significantly enhance synthesis efficiency compared to conventional heating:
| Entry | Structure | Conventional Method | Microwave Method |
|---|---|---|---|
| 3 | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl] propanamide | Time: 6–17 h, Yield: 45–83% | Time: 37–90 s, Yield: 82–97% |
| 6 | N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives | Time: 9–19 h, Yield: 44–88% | Time: 31–68 s, Yield: 85–97% |
Key observations :
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Microwave methods reduce reaction time by 97–99% while improving yields by 15–40% .
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Solvent-free conditions enhance reaction rates and purity.
Chemical Transformations
The compound’s heterocyclic structure and functional groups enable diverse reactivity:
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Hydrolysis : Piperidine hydroxyl group may undergo deprotonation or esterification under acidic/basic conditions.
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Ring-opening : Triazolo-thiazole system could rearrange under extreme conditions (e.g., strong acids/bases).
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Substitution : Fluorophenyl group may participate in electrophilic aromatic substitution if activated.
Analytical Characterization
Synthesis intermediates and final product are typically validated by:
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NMR spectroscopy : Confirming molecular structure via proton and carbon environments.
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Mass spectrometry : Verifying molecular weight (reported discrepancies: 376.45 g/mol vs. 403.5 g/mol in sources; precise calculation based on structure required).
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Chromatographic methods : Monitoring reaction progress and purity.
Challenges and Considerations
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Structural complexity : Triazolo-thiazole and piperidine rings may require precise control of reaction conditions to avoid side reactions.
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Fluorine reactivity : The fluorophenyl group’s stability under synthesis conditions must be validated.
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Scalability : Microwave methods show promise for large-scale production due to rapid reaction times .
Scientific Research Applications
Pharmacological Applications
The pharmacological profile of compounds containing the triazole and thiazole moieties is extensive. Research indicates that derivatives of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol may exhibit the following activities:
1. Antimicrobial Activity
- Antifungal : Compounds with similar structures have shown significant antifungal activity against various strains. For instance, 1,2,4-triazoles have been reported to possess antifungal properties comparable to commercial agents like azoxystrobin .
- Antibacterial : The compound may also exhibit antibacterial effects. Studies have shown that triazole derivatives can be effective against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anticancer Potential
- The interaction of this compound with biological macromolecules suggests potential anticancer applications. Similar compounds have been shown to inhibit specific kinases or enzymes involved in cancer progression .
3. Neuroprotective Effects
- Some derivatives within the triazole class have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Multi-step reactions that require precise control over reaction conditions (temperature, solvent choice).
- Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure of synthesized compounds.
The molecular formula for this compound is with a molecular weight of approximately 376.45 g/mol. Its solubility in common solvents remains unspecified but is expected to be moderate due to the presence of hydroxyl groups.
Data Table: Summary of Applications
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table compares the target compound with analogs from the evidence, focusing on structural and functional differences:
| Compound Name / ID | Core Structure | Key Substituents | Hypothesized Activity | Reference |
|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b]thiazole | 2-ethyl, 6-OH, 2-fluorophenyl, piperidin-4-ol | CNS modulation (speculative) | |
| 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]triazolo-thiazol-6-ol | Triazolo[3,2-b]thiazole | 2-ethyl, 6-OH, 2-fluorophenyl, 3-methylpiperidinyl | Unknown | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyltriazolothiazol-6-ol | Triazolo[3,2-b]thiazole | 2-methyl, 3-chlorophenyl , 4-ethoxy-3-methoxyphenyl , piperazinyl | Antipsychotic (speculative) | |
| HDAC Inhibitors (Compounds 8a-f) | Isoxazole/Triazole + thiouracil | Varied aryl groups, piperidin-4-ol | Anticancer (HDAC inhibition) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles | Triazolo[3,4-b]thiadiazole | Pyrazole, 4-methoxyphenyl | Antifungal |
Biological Activity
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of triazole and thiazole rings along with a piperidine structure, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 376.45 g/mol. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Triazole-thiazole moiety : A fused ring system that is often associated with various biological activities.
- Fluorophenyl group : A phenyl ring with a fluorine atom that may enhance lipophilicity and biological interactions.
Antimicrobial Activity
The triazole and thiazole rings are known for their antimicrobial properties. Compounds containing these moieties have been reported to exhibit significant activity against various pathogens. For instance, triazole derivatives have shown broad-spectrum antifungal activity due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Antifungal | |
| 1,2,4-triazole derivatives | Antimicrobial |
Anticancer Activity
Research indicates that compounds with thiazole and triazole structures can exhibit anticancer properties. For example, certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity.
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 (Thiazole derivative) | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound 10 (Thiazole derivative) | Jurkat (leukemia) | 1.98 ± 1.22 |
The proposed mechanism of action for the anticancer activity involves interaction with cellular targets such as DNA or specific proteins involved in cell proliferation. Molecular dynamics simulations suggest that these compounds may interact hydrophobically with target proteins, influencing their function and leading to apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticonvulsant Activity : A study on thiazole-integrated compounds revealed significant anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy .
- Immunomodulatory Effects : Research on thiazole derivatives indicated their ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolothiadiazole core in this compound?
Answer:
The triazolothiadiazole core can be synthesized via cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids under POCl3 catalysis. Key steps include:
- Reacting 4-amino-5-ethyl-1,2,4-triazole-3-thiol with substituted aromatic acids (e.g., 2-fluorophenylacetic acid) in POCl3 at 70–80°C for 16 hours to form the fused triazolothiadiazole ring .
- Purification via recrystallization from ethanol-DMF (1:1) to achieve >95% purity, confirmed by HPLC .
- Optimization of reaction stoichiometry (1:1 molar ratio) and POCl3 volume (10 mL per 0.01 mol substrate) to minimize side products .
Basic: How can spectroscopic methods validate the structural integrity of this compound?
Answer:
- <sup>1</sup>H NMR : Confirm the presence of the piperidin-4-ol moiety (δ 3.5–4.0 ppm for hydroxyl and adjacent protons) and 2-fluorophenyl substituents (δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (e.g., triazole C=N stretch at 1600–1650 cm<sup>−1</sup>, hydroxyl O-H stretch at 3200–3400 cm<sup>−1</sup>) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?
Answer:
- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) alongside docking studies (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) to assess false positives .
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents on the 2-fluorophenyl ring to probe binding pocket interactions .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations with MM-PBSA/GBSA to quantify binding energy discrepancies .
Advanced: What strategies enable selective functionalization of the piperidin-4-ol moiety without degrading the triazolothiadiazole core?
Answer:
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group during alkylation or acylation reactions .
- Mild Reaction Conditions : Employ PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for nucleophilic substitutions at 70°C to avoid ring cleavage .
- Selective Oxidation : Use Dess-Martin periodinane to oxidize the hydroxyl group to a ketone while preserving the thiadiazole sulfur .
Advanced: What computational approaches are optimal for identifying biological targets of this compound?
Answer:
- Pharmacophore Modeling : Align the triazolothiadiazole core and fluorophenyl group with known inhibitors (e.g., BRD4 bromodomains) using Schrödinger’s Phase .
- Reverse Docking : Screen against databases like PDB or ChEMBL to prioritize targets (e.g., fungal CYP51 or human kinases) .
- ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability and cytochrome P450 interactions, narrowing target scope .
Advanced: How can researchers design derivatives with improved pharmacokinetics while retaining bioactivity?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamides) to the piperidine ring to reduce LogP from ~3.5 to <2.5, enhancing solubility .
- Metabolic Stability : Replace the ethyl group on the triazole with trifluoromethyl to block CYP3A4-mediated oxidation .
- Prodrug Strategies : Convert the hydroxyl group to a phosphate ester for enhanced oral bioavailability .
Advanced: What analytical methods are critical for assessing chemical stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours, monitoring degradation via UPLC-MS .
- Light Stress Testing : Use ICH Q1B guidelines with a xenon lamp to detect photolytic cleavage of the triazole-thiadiazole bond .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C indicates suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
